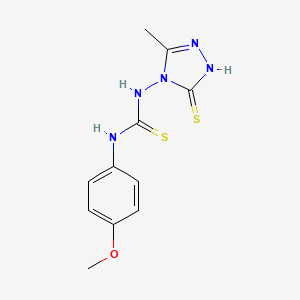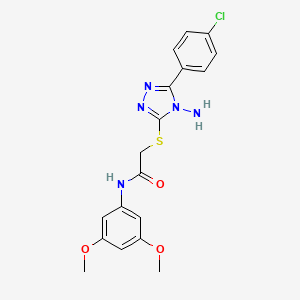
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-(3-methyl-5-sulfanyliden-1H-1,2,4-triazol-4-yl)thioharnstoff ist eine synthetische organische Verbindung, die zur Klasse der Thioharnstoffe gehört. Thioharnstoffe sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in verschiedenen Bereichen wie der medizinischen Chemie, Landwirtschaft und Materialwissenschaft eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Methoxyphenyl)-3-(3-methyl-5-sulfanyliden-1H-1,2,4-triazol-4-yl)thioharnstoff beinhaltet typischerweise die Reaktion von 4-Methoxyanilin mit Schwefelkohlenstoff und Methylisothiocyanat unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeute und Reinheit wären unerlässlich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-Methoxyphenyl)-3-(3-methyl-5-sulfanyliden-1H-1,2,4-triazol-4-yl)thioharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom in der Thioharnstoffgruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) können als Oxidationsmittel verwendet werden.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können als Reduktionsmittel verwendet werden.
Substitution: Halogenierungsmittel oder Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel würde Oxidation Sulfoxide oder Sulfone ergeben, während Reduktion Amine ergeben würde.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, antifungizide und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(4-Methoxyphenyl)-3-(3-methyl-5-sulfanyliden-1H-1,2,4-triazol-4-yl)thioharnstoff hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie könnte es beispielsweise mit bestimmten Enzymen oder Rezeptoren interagieren, um seine Wirkung auszuüben. Die beteiligten molekularen Ziele und Pfade müssten durch detaillierte biochemische Studien geklärt werden.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Methoxyphenyl)-3-(3-methyl-1H-1,2,4-triazol-4-yl)thioharnstoff: Fehlt die Sulfanyliden-Gruppe.
1-(4-Methoxyphenyl)-3-(5-sulfanyliden-1H-1,2,4-triazol-4-yl)thioharnstoff: Unterscheidet sich in der Position der Methylgruppe.
Einzigartigkeit
1-(4-Methoxyphenyl)-3-(3-methyl-5-sulfanyliden-1H-1,2,4-triazol-4-yl)thioharnstoff ist einzigartig aufgrund des Vorhandenseins sowohl der Methoxyphenyl- als auch der Sulfanyliden-triazolyl-Gruppe, die spezifische chemische und biologische Eigenschaften verleihen können, die in ähnlichen Verbindungen nicht vorkommen.
Eigenschaften
CAS-Nummer |
86671-69-4 |
|---|---|
Molekularformel |
C11H13N5OS2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)thiourea |
InChI |
InChI=1S/C11H13N5OS2/c1-7-13-14-11(19)16(7)15-10(18)12-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,14,19)(H2,12,15,18) |
InChI-Schlüssel |
BRQNRZAODJNKGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNC(=S)N1NC(=S)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(biphenyl-2-yl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12027092.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12027095.png)
![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12027121.png)

![7-cyclohexyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12027136.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12027140.png)

![(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12027150.png)


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12027164.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027168.png)
![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12027169.png)
![2-Chloro-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12027174.png)
